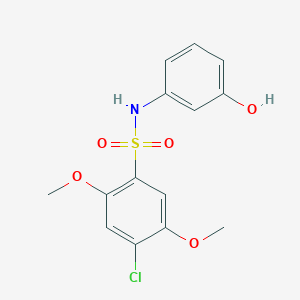
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is a synthetic compound that was first introduced in the late 1960s and has since become a widely used antibiotic in both clinical and laboratory settings.
Mecanismo De Acción
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need to survive and grow. 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole blocks the production of dihydrofolic acid, which is a precursor to folic acid. This leads to a depletion of folic acid in the bacterial cell, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, although its potential as an anticancer agent has not yet been fully explored.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also effective at inhibiting the growth of a wide range of bacteria.
However, there are also some limitations to the use of sulfamethoxazole in laboratory experiments. It can be toxic to some cell types, and its effects on non-bacterial cells are not well understood. Additionally, its use as a selective agent in bacterial culture media can lead to the development of antibiotic-resistant bacterial strains.
Direcciones Futuras
There are several potential future directions for research on sulfamethoxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as an anticancer agent. Additionally, further research is needed to fully understand its effects on non-bacterial cells and its potential as a selective agent in bacterial culture media.
Métodos De Síntesis
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide with chlorosulfonic acid, followed by treatment with sodium hydroxide. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in the production of sulfamethoxazole.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections.
In addition to its clinical applications, sulfamethoxazole is also widely used in laboratory research. It is often used as a selective agent in bacterial culture media to inhibit the growth of unwanted bacteria and select for the growth of specific bacterial strains. It is also used in molecular biology research as a component of PCR amplification reactions.
Propiedades
Fórmula molecular |
C14H14ClNO5S |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)16-9-4-3-5-10(17)6-9/h3-8,16-17H,1-2H3 |
Clave InChI |
IWXQGPNMIHRKNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)






![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



